molecular formula C22H18O11 B191280 Gallocatechin gallate CAS No. 5127-64-0

Gallocatechin gallate

Cat. No.: B191280
CAS No.: 5127-64-0
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-GHTZIAJQSA-N
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Safety and Hazards

Gallocatechin gallate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The tea polyphenol EGCG showing anti-aging properties was demonstrated to be implicated in modulating gut–brain communication by attenuating the hypothalamic–pituitary–adrenal (HPA) axis and enhancing the content of short-chain fatty acids . Further studies regarding their biological activity are in progress .

Biochemical Analysis

Biochemical Properties

GCG interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . GCG can function as an electron donor for peroxidase, resulting in the utilization of hydrogen peroxide . It also shows inhibitory effects on α-Glucosidase .

Cellular Effects

GCG has been shown to have significant effects on various types of cells and cellular processes. It has been found to exhibit the highest neuroprotective effect against glutamate excitotoxicity among all catechins . GCG can reduce nuclear condensation and the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK) involved in cell death .

Molecular Mechanism

GCG exerts its effects at the molecular level through various mechanisms. It reduces the glutamate-induced increase in intracellular calcium . Furthermore, it inhibits the phosphorylation of ERK and JNK, leading to the effective suppression of neurocytotoxicity caused by glutamate in HT22 cells .

Temporal Effects in Laboratory Settings

The effects of GCG can change over time in laboratory settings. For instance, the amount of GCG does not differ in leaves of different stages, and the content is relatively low . In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .

Dosage Effects in Animal Models

The effects of GCG vary with different dosages in animal models. For example, in a study on hyperuricemic mice induced by potassium oxonate, GCG treatment significantly reduced serum uric acid levels .

Metabolic Pathways

GCG is involved in various metabolic pathways. It has been found to promote the expression of uric acid secretion transporter genes while inhibiting the expression of uric acid reabsorption transporter genes in the kidney .

Comparison with Similar Compounds

Paraherquamide A is part of a family of prenylated indole alkaloids that includes compounds such as:

  • Brevianamides
  • Marcfortines
  • Asperparalines
  • Stephacidins
  • Notoamides

What sets Paraherquamide A apart is its unique bicyclo[2.2.2]diazaoctane ring system, which is proposed to arise from a biological intramolecular Diels-Alder cycloaddition reaction . This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336201
Record name Gallocatechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5127-64-0
Record name Gallocatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5127-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallocatechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallocatechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOCATECHIN GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Galloylgallocatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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